2-Isopropylthiazole-4-carboxylic acid

Beschreibung

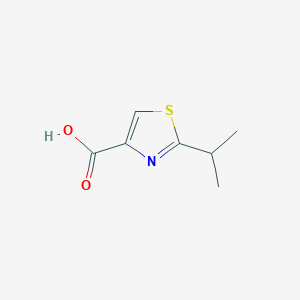

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYVJUUPYNCLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626623 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234445-61-5 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Isopropylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Isopropylthiazole-4-carboxylic acid. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound. This document summarizes key physical and chemical data, outlines plausible experimental protocols, and presents logical workflows through structured diagrams.

Core Chemical and Physical Properties

2-Isopropylthiazole-4-carboxylic acid, with the CAS number 234445-61-5, is a solid, heterocyclic compound. Its structure features a thiazole ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. The combination of the aromatic thiazole ring and the acidic carboxylic acid moiety defines its chemical reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | 2-isopropyl-1,3-thiazole-4-carboxylic acid | [1] |

| Synonyms | 2-Isopropylthiazole-4-carboxylic acid, 2-(2-Propyl)thiazole-4-carboxylic Acid, 2-(Propan-2-yl)thiazole-4-carboxylic Acid | [1][2] |

| CAS Number | 234445-61-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [1][2][3] |

| Molecular Weight | 171.22 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| Computed XLogP3 | 2.0 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Predicted Spectral Data

| Spectroscopy | Expected Peaks and Rationale |

| ¹H NMR | ~10-13 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton. The acidic protons of carboxylic acids are highly deshielded and typically appear in this downfield region.[5] ~8.0-8.5 ppm (s, 1H): Singlet for the proton at the 5-position of the thiazole ring. ~3.0-3.5 ppm (septet, 1H): Septet for the methine proton of the isopropyl group. ~1.3-1.5 ppm (d, 6H): Doublet for the two methyl groups of the isopropyl substituent. |

| ¹³C NMR | ~165-175 ppm: Carbonyl carbon of the carboxylic acid. The carbonyl carbon of a carboxylic acid is strongly deshielded.[5] ~160-170 ppm: C2 carbon of the thiazole ring, attached to the isopropyl group and nitrogen. ~140-150 ppm: C4 carbon of the thiazole ring, attached to the carboxylic acid. ~120-130 ppm: C5 carbon of the thiazole ring. ~30-35 ppm: Methine carbon of the isopropyl group. ~20-25 ppm: Methyl carbons of the isopropyl group. |

| Infrared (IR) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[6][7] ~2970-2870 cm⁻¹: C-H stretches of the isopropyl group. ~1760-1690 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[6][7] ~1600-1475 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring. ~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid.[6] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 171. Key Fragments: Loss of COOH (m/z = 126), loss of C₃H₇ (m/z = 128). |

Chemical Reactivity and Synthesis

The reactivity of 2-Isopropylthiazole-4-carboxylic acid is dictated by its two primary functional groups: the thiazole ring and the carboxylic acid. The thiazole ring is an aromatic heterocycle, and its electron density influences its substitution reactions. The carboxylic acid group can undergo typical reactions such as deprotonation, esterification, and conversion to amides.

The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is a weak base.[8] The pKa of thiazole-5-carboxylic acid is predicted to be around 3.07.[9] This suggests that 2-Isopropylthiazole-4-carboxylic acid is a moderately strong organic acid.

A plausible synthetic route for 2-Isopropylthiazole-4-carboxylic acid is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.[10][11][12][13]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure for the synthesis of a thiazole derivative, adapted for the preparation of the ethyl ester of 2-Isopropylthiazole-4-carboxylic acid, which can then be hydrolyzed to the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramide (1.1 equivalents) in a suitable solvent such as ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-bromo-3-oxobutanoate (1.0 equivalent).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution. The product may precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: The crude ethyl 2-isopropylthiazole-4-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Hydrolysis: To obtain the carboxylic acid, reflux the purified ester with an aqueous solution of sodium hydroxide. After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the 2-Isopropylthiazole-4-carboxylic acid.

-

Final Purification: The final product can be purified by recrystallization.

General Protocol for Recrystallization of Carboxylic Acids

This protocol describes a general method for the purification of the final product, 2-Isopropylthiazole-4-carboxylic acid.

-

Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.[14]

-

Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be subsequently cooled in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Conclusion

This technical guide has synthesized the available information on 2-Isopropylthiazole-4-carboxylic acid to provide a detailed overview of its chemical properties. While experimental data for this specific molecule is limited, a robust profile has been constructed by leveraging data from analogous structures and established chemical principles. The provided protocols offer a foundation for the synthesis and purification of this compound, and the diagrams illustrate key conceptual frameworks relevant to its chemistry. This guide serves as a valuable resource for scientists and researchers, enabling further exploration into the potential applications of this and related thiazole derivatives.

References

- 1. pschemicals.com [pschemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. aaronchem.com [aaronchem.com]

- 4. aablocks.com [aablocks.com]

- 5. 4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester(59142-20-0) 1H NMR [m.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to the Structure Elucidation of 2-Isopropylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the structure elucidation of 2-isopropylthiazole-4-carboxylic acid. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document outlines the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy characteristics. These predictions are based on established principles of spectroscopic analysis and data from closely related structural analogs. Detailed hypothetical experimental protocols for the synthesis and characterization of the title compound are also presented to guide researchers in its potential preparation and analysis. This guide serves as a robust reference for the anticipated structural and spectroscopic properties of 2-isopropylthiazole-4-carboxylic acid, facilitating its identification and characterization in research and development settings.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The thiazole ring is a key structural motif in a variety of bioactive molecules, exhibiting a wide range of properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of various substituents onto the thiazole core allows for the fine-tuning of its physicochemical and biological properties.

2-Isopropylthiazole-4-carboxylic acid is a member of this important class of compounds. Its structure, featuring an isopropyl group at the 2-position and a carboxylic acid at the 4-position, suggests potential for novel biological interactions and applications as a building block in the synthesis of more complex molecules. A thorough understanding of its structure through spectroscopic analysis is the first critical step in exploring its potential. This guide provides a detailed predictive analysis of its spectroscopic characteristics to aid in its unambiguous identification.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 (thiazole ring) | ~8.2 - 8.5 | Singlet (s) | - | 1H |

| CH (isopropyl) | ~3.2 - 3.5 | Septet (sept) | ~7.0 | 1H |

| CH₃ (isopropyl) | ~1.3 - 1.5 | Doublet (d) | ~7.0 | 6H |

| OH (carboxylic acid) | > 12.0 | Broad Singlet (br s) | - | 1H |

The proton on the thiazole ring (H-5) is expected to appear as a singlet in the downfield region due to the electron-withdrawing nature of the adjacent sulfur atom and the carboxylic acid group. The methine proton of the isopropyl group will likely be a septet due to coupling with the six equivalent methyl protons. The methyl protons of the isopropyl group will, in turn, appear as a doublet. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with D₂O.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of distinct carbon environments and their electronic nature. The predicted chemical shifts are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carboxylic acid) | ~165 - 175 |

| C-2 (thiazole ring) | ~170 - 180 |

| C-4 (thiazole ring) | ~145 - 155 |

| C-5 (thiazole ring) | ~125 - 135 |

| CH (isopropyl) | ~30 - 35 |

| CH₃ (isopropyl) | ~20 - 25 |

The carbonyl carbon of the carboxylic acid and the C-2 carbon of the thiazole ring are expected to be the most downfield signals.[1] The other thiazole ring carbons will also be in the aromatic region. The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Description |

| [M]⁺ | 171.03 | Molecular Ion |

| [M-CH₃]⁺ | 156.01 | Loss of a methyl group |

| [M-COOH]⁺ | 126.04 | Loss of the carboxylic acid group |

| [C₃H₇]⁺ | 43.05 | Isopropyl cation |

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 171. Common fragmentation pathways would likely involve the loss of a methyl radical from the isopropyl group or the loss of the entire carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 3.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1750 | Strong |

| C=N stretch (thiazole) | ~1600 | Medium |

| C=C stretch (thiazole) | ~1500 | Medium |

| C-O stretch (carboxylic acid) | 1200 - 1300 | Strong |

The most prominent features of the IR spectrum are expected to be the very broad O-H stretch of the carboxylic acid and the strong carbonyl (C=O) stretch. The C-H stretches of the isopropyl group and the characteristic vibrations of the thiazole ring will also be present.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of 2-isopropylthiazole-4-carboxylic acid based on established methods for similar compounds.

Synthesis of 2-Isopropylthiazole-4-carboxylic Acid

This proposed synthesis is a modification of the Hantzsch thiazole synthesis.

Materials:

-

Ethyl bromopyruvate

-

Isobutyramide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate: A solution of isobutyramide (1 equivalent) and ethyl bromopyruvate (1 equivalent) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ethyl ester. Purification can be achieved by column chromatography on silica gel.

-

Hydrolysis to 2-Isopropylthiazole-4-carboxylic acid: The purified ethyl 2-isopropylthiazole-4-carboxylate is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is used as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The solid sample is analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Visualizations

Caption: Molecular structure of 2-Isopropylthiazole-4-carboxylic acid.

Caption: Workflow for the spectroscopic characterization of 2-Isopropylthiazole-4-carboxylic acid.

References

An In-depth Technical Guide to the Synthesis of 2-Isopropylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 2-isopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented through a well-established pathway, the Hantzsch thiazole synthesis, broken down into key experimental stages. This document offers detailed protocols, quantitative data, and visual representations of the chemical transformations involved.

Overview of the Synthetic Pathway

The synthesis of 2-isopropylthiazole-4-carboxylic acid is most effectively achieved through a multi-step process beginning with the formation of an amide, followed by thionation, cyclization via the Hantzsch reaction, and subsequent hydrolysis. This route offers a reliable and scalable method for obtaining the target molecule.

Caption: Overall workflow for the synthesis of 2-Isopropylthiazole-4-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Isobutyramide

The initial step involves the ammonolysis of isobutyryl chloride to produce isobutyramide.

Reaction: Isobutyryl Chloride + 2 NH₃ → Isobutyramide + NH₄Cl

Experimental Protocol:

-

A solution of 35 kg of isobutyryl chloride in 250 L of toluene is cooled to -15°C in a suitable reactor.

-

17 kg of liquid ammonia is metered into the solution over a period of 2 hours, allowing the temperature to rise to 30°C.

-

The reaction mixture is stirred for one hour while cooling to 18°C.

-

The mixture is then heated to reflux.

-

The precipitated ammonium chloride is removed by hot filtration.

-

The filter residue is washed four times with 25 L of toluene.

-

The filtrate is concentrated by distilling off 150 L of toluene.

-

Upon cooling, isobutyramide crystallizes out. The product is collected by filtration and dried.[1]

| Parameter | Value |

| Reactants | Isobutyryl chloride, Liquid ammonia |

| Solvent | Toluene |

| Reaction Temp. | -15°C to 30°C, then reflux |

| Reaction Time | 3 hours (addition and stirring) + reflux |

| Yield | 88.2% |

| Purity | 99.87% |

| Table 1: Quantitative data for the synthesis of Isobutyramide. |

Step 2: Synthesis of Isothiobutyramide

Isobutyramide is converted to its thioamide analogue, isothiobutyramide, which is a key precursor for the thiazole ring formation.

Reaction: Isobutyramide + P₄S₁₀ → Isothiobutyramide + P₄O₁₀

Experimental Protocol (General Procedure):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, isobutyramide (1 equivalent) is dissolved in a suitable anhydrous solvent such as pyridine or dioxane.

-

Phosphorus pentasulfide (P₄S₁₀, 0.25-0.5 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield isothiobutyramide.

| Parameter | Value |

| Reactants | Isobutyramide, Phosphorus pentasulfide |

| Solvent | Pyridine or Dioxane |

| Reaction Temp. | Reflux |

| Reaction Time | 2-4 hours |

| Yield | Typically >80% |

| Table 2: Quantitative data for the synthesis of Isothiobutyramide. |

Note: A related patent describes the formation of a thioamide precursor from isobutyryl chloride and ammonium sulfide with a yield of 85%.[2]

Step 3: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate

This crucial step involves the condensation and cyclization of isothiobutyramide with ethyl bromopyruvate to form the thiazole ring.

Caption: Reactants and products of the Hantzsch thiazole synthesis step.

Experimental Protocol (General Procedure):

-

Isothiobutyramide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetone, in a round-bottom flask.

-

Ethyl bromopyruvate (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 2-isopropylthiazole-4-carboxylate.

| Parameter | Value |

| Reactants | Isothiobutyramide, Ethyl bromopyruvate |

| Solvent | Ethanol or Acetone |

| Reaction Temp. | Reflux |

| Reaction Time | 4-8 hours |

| Yield | Typically 60-80% |

| Table 3: Quantitative data for the Hantzsch synthesis step. |

Step 4: Hydrolysis of Ethyl 2-Isopropylthiazole-4-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

-

To a solution of ethyl 4-isopropylthiazole-2-carboxylate (9.1 g, 46 mmol) in a mixture of THF (100 ml) and MeOH (30 ml), a solution of lithium hydroxide (1.16 g, 48.5 mmol) in water is added.

-

The mixture is stirred at room temperature for 48 hours.

-

The reaction mixture is then acidified with 2M hydrochloric acid.

-

The product is extracted four times with diethyl ether.

-

The combined organic phases are dried with sodium sulfate and evaporated under reduced pressure to yield 4-isopropylthiazole-2-carboxylic acid.[3]

| Parameter | Value |

| Reactants | Ethyl 4-isopropylthiazole-2-carboxylate, Lithium hydroxide |

| Solvent | THF, MeOH, Water |

| Reaction Temp. | Room Temperature |

| Reaction Time | 48 hours |

| Yield | 90% |

| Table 4: Quantitative data for the hydrolysis step. Note: This protocol is for a regioisomer and can be adapted for the title compound. |

Alternative Synthetic Route

An alternative approach involves the synthesis of 2-isopropyl-4-methylthiazole followed by oxidation of the 4-methyl group.

Caption: Alternative synthesis route via oxidation of 2-isopropyl-4-methylthiazole.

The synthesis of 2-isopropyl-4-methylthiazole can be achieved by reacting isobutyramide with phosphorus pentasulfide and then with chloroacetone.[4] The subsequent oxidation of the methyl group to a carboxylic acid can be performed using strong oxidizing agents like potassium permanganate. However, controlling the reaction conditions to avoid over-oxidation or degradation of the thiazole ring can be challenging.

Conclusion

This technical guide outlines a robust and well-documented synthetic pathway for 2-isopropylthiazole-4-carboxylic acid utilizing the Hantzsch thiazole synthesis. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to reproduce and scale this synthesis. While an alternative route exists, the Hantzsch approach provides a more direct and often higher-yielding method for accessing the target compound. Careful execution of each step is crucial for achieving high purity and yield.

References

- 1. US5523485A - Preparation of high-purity isobutyramide - Google Patents [patents.google.com]

- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 3. 4-Isopropylthiazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: 2-Isopropylthiazole-4-carboxylic acid

CAS Number: 234445-61-5

This technical guide provides a comprehensive overview of 2-Isopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this paper combines known properties with proposed experimental protocols based on established chemical principles for thiazole derivatives.

Chemical and Physical Properties

2-Isopropylthiazole-4-carboxylic acid is a solid organic compound with the molecular formula C₇H₉NO₂S.[1] Its chemical structure features a thiazole ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups suggests its potential for various chemical reactions and biological interactions.

| Property | Value | Source |

| CAS Number | 234445-61-5 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | |

| Physical Form | Solid | [1] |

| IUPAC Name | 2-isopropyl-1,3-thiazole-4-carboxylic acid | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis of 2-Isopropylthiazole-4-carboxylic acid: A Proposed Experimental Protocol

Proposed Synthesis Workflow:

Caption: Proposed Hantzsch synthesis of 2-Isopropylthiazole-4-carboxylic acid.

Detailed Methodology:

Step 1: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate (Hantzsch Condensation)

-

Reactants:

-

Ethyl 2-chloroacetoacetate (1 equivalent)

-

Isothiobutyramide (1 equivalent)

-

Solvent: Ethanol or a similar polar protic solvent.

-

-

Procedure:

-

Dissolve isothiobutyramide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add ethyl 2-chloroacetoacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl 2-isopropylthiazole-4-carboxylate

-

Reactants:

-

Ethyl 2-isopropylthiazole-4-carboxylate (1 equivalent)

-

Base (e.g., Sodium Hydroxide or Lithium Hydroxide) or Acid (e.g., Hydrochloric Acid)

-

Solvent: A mixture of water and a miscible organic solvent like methanol or tetrahydrofuran.

-

-

Procedure (Base Hydrolysis):

-

Dissolve the ethyl ester intermediate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Potential Biological Activities and Applications

While specific biological data for 2-Isopropylthiazole-4-carboxylic acid is scarce, the broader class of thiazole and thiazole-4-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.

-

Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

-

Antimicrobial Activity: The thiazole ring is a core component of several antimicrobial drugs. Thiazole carboxylic acids may exhibit antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

Proposed Experimental Workflow for Biological Screening

For researchers interested in investigating the biological potential of 2-Isopropylthiazole-4-carboxylic acid, the following general screening workflow is proposed.

Caption: A general workflow for the biological screening of 2-Isopropylthiazole-4-carboxylic acid.

General Experimental Protocols:

1. Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Isopropylthiazole-4-carboxylic acid for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

2. Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a serial dilution of 2-Isopropylthiazole-4-carboxylic acid in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound where no growth is observed.

-

3. Anti-inflammatory Assay (Nitric Oxide Production)

-

Objective: To evaluate the potential of the compound to inhibit the production of the inflammatory mediator nitric oxide (NO).

-

Methodology:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of 2-Isopropylthiazole-4-carboxylic acid.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

After incubation, collect the cell supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the inhibitory effect of the compound on NO production by comparing it to the LPS-stimulated control.

-

Conclusion

2-Isopropylthiazole-4-carboxylic acid represents a chemical scaffold with potential for further investigation in drug discovery and development. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and a strategic workflow for exploring its biological activities. The methodologies and information presented here, based on the well-documented chemistry and pharmacology of related thiazole derivatives, should facilitate future research into this promising molecule.

References

Potential Mechanisms of Action of 2-Isopropylthiazole-4-carboxylic Acid: An In-depth Technical Guide

Introduction

2-Isopropylthiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Thiazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This document explores the plausible molecular mechanisms through which 2-Isopropylthiazole-4-carboxylic acid may exert its biological effects, drawing parallels from well-characterized analogs.

Potential Molecular Targets and Signaling Pathways

Based on the activities of similar thiazole-containing compounds, the primary mechanism of action of 2-Isopropylthiazole-4-carboxylic acid could involve the modulation of key enzymes or signaling pathways. The following sections detail these potential interactions.

Enzyme Inhibition

A prevalent mechanism of action for thiazole derivatives is the inhibition of specific enzymes. This inhibition can disrupt critical metabolic or signaling pathways in pathogens or diseased cells.

Several 2-amido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and a key target in the management of hyperuricemia and gout.

Table 1: Xanthine Oxidase Inhibitory Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Inhibition Type |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | Mixed |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 | Not specified |

Data extrapolated from studies on analogous compounds.

Derivatives of 2-aminothiazole have demonstrated inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (AChE and BChE), enzymes implicated in various physiological and pathological processes.

Table 2: Inhibition Constants (Ki) of 2-Aminothiazole Derivatives Against Metabolic Enzymes

| Compound | Target Enzyme | Ki (µM) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

Data from studies on analogous 2-aminothiazole compounds.

Antimicrobial and Antifungal Activity

The thiazole ring is a core component of many antimicrobial and antifungal agents. The proposed mechanism for this activity often involves the disruption of microbial cellular processes.

In the context of Mycobacterium tuberculosis, 2-aminothiazole-4-carboxylate derivatives have been investigated as inhibitors of mtFabH, a crucial enzyme in the fatty acid biosynthesis pathway.

Table 3: Activity of Thiazole Derivatives against M. tuberculosis and mtFabH

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | No activity |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Not active | 0.95 ± 0.05 |

Data from studies on analogous 2-aminothiazole-4-carboxylate derivatives.

Anti-inflammatory and Antioxidant Effects

Thiazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. These effects may be mediated through the modulation of inflammatory signaling pathways and the scavenging of reactive oxygen species (ROS). A plausible mechanism could involve the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G-protein coupled receptor known to mediate anti-inflammatory effects.

Experimental Protocols

The following are generalized experimental protocols that could be employed to investigate the mechanism of action of 2-Isopropylthiazole-4-carboxylic acid, based on methodologies used for analogous compounds.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of 2-Isopropylthiazole-4-carboxylic acid against a specific enzyme (e.g., xanthine oxidase, carbonic anhydrase).

General Procedure:

-

Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of 2-Isopropylthiazole-4-carboxylic acid to the reaction mixture.

-

Initiate the enzymatic reaction and monitor the product formation over time using a spectrophotometer or other appropriate detection method.

-

Calculate the initial reaction velocities at each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of 2-Isopropylthiazole-4-carboxylic acid against various microbial strains.

General Procedure (Broth Microdilution Method):

-

Prepare a two-fold serial dilution of 2-Isopropylthiazole-4-carboxylic acid in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without inhibitor) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cellular Assays for Anti-inflammatory Activity

Objective: To evaluate the effect of 2-Isopropylthiazole-4-carboxylic acid on inflammatory responses in a cellular model.

General Procedure (LPS-stimulated Macrophages):

-

Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with various concentrations of 2-Isopropylthiazole-4-carboxylic acid for a specified period.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant and/or cell lysates.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) in the cell lysates by Western blotting or qRT-PCR.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the proposed mechanisms of action.

Caption: Workflow for an in vitro enzyme inhibition assay.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

While the precise mechanism of action for 2-Isopropylthiazole-4-carboxylic acid remains to be elucidated, the activities of its structural analogs provide a strong foundation for future research. The most promising avenues for investigation appear to be in the areas of enzyme inhibition (particularly xanthine oxidase and microbial enzymes) and the modulation of inflammatory pathways. The experimental frameworks and potential signaling pathways outlined in this guide offer a strategic starting point for researchers and drug development professionals to systematically uncover the therapeutic potential of this compound. Further studies are imperative to validate these hypotheses and to construct a definitive profile of its molecular interactions.

2-Isopropylthiazole-4-carboxylic Acid: A Key Intermediate in the Synthesis of Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthiazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate. While direct biological activities of this specific molecule are not extensively documented in publicly available literature, its structural motif is a key component in the synthesis of a variety of pharmacologically active agents. This technical guide provides an overview of the known applications of 2-Isopropylthiazole-4-carboxylic acid in the development of therapeutic compounds, with a focus on the biological activities of the final products derived from it.

Role as a Synthetic Intermediate

Current scientific literature and patent filings indicate that 2-Isopropylthiazole-4-carboxylic acid is predominantly utilized as a building block in the multi-step synthesis of more complex molecules. Its chemical structure, featuring a thiazole ring, a carboxylic acid group, and an isopropyl substituent, provides a scaffold that can be readily modified to create derivatives with desired biological properties.

Synthesis of Pim Kinase Inhibitors

A significant application of 2-Isopropylthiazole-4-carboxylic acid is in the preparation of potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are crucial regulators of cell proliferation, survival, and differentiation. Their overexpression is implicated in the pathogenesis of various cancers, including leukemia, prostate cancer, and lymphomas, making them attractive targets for cancer therapy.

In this context, 2-Isopropylthiazole-4-carboxylic acid is typically used to construct the core structure of pyrazol-4-yl-heterocyclyl-carboxamide compounds. While the intermediate itself is not the active pharmacological agent, the final compounds have demonstrated significant inhibitory activity against Pim kinases, with some derivatives exhibiting IC50 values in the sub-micromolar range.

Experimental Workflow for Synthesis of Pim Kinase Inhibitors:

The general synthetic route involves the coupling of an aminated pyrazole derivative with 2-isopropylthiazole-4-carboxylic acid or its activated form.

Use in the Synthesis of a Cobicistat Metabolite

2-Isopropylthiazole-4-carboxylic acid has also been employed in the chemical synthesis of a metabolite of Cobicistat. Cobicistat is a pharmacokinetic enhancer used in antiretroviral therapy to boost the plasma concentrations of other HIV medications by inhibiting cytochrome P450 3A (CYP3A) enzymes. The synthesis of this metabolite, which involves the reaction of 2-isopropylthiazole-4-carboxylic acid with glycine methyl ester, is crucial for its structural confirmation and for studying the biotransformation of Cobicistat.

Precursor for Natural Product Synthesis

Furthermore, the amide derivative of 2-isopropylthiazole-4-carboxylic acid serves as a starting material in the total synthesis of complex natural products such as cystothiazoles A and C. These natural products have shown notable biological activities, including in vitro cytotoxicity against human colon carcinoma (HCT-116) and human leukemia (K562) cell lines, as well as antifungal properties.

Biological Activities of Derived Compounds

As established, the primary significance of 2-isopropylthiazole-4-carboxylic acid lies in the biological activities of the compounds synthesized from it.

| Derived Compound Class | Biological Target | Therapeutic Area | Reported Activity |

| Pyrazol-4-yl-heterocyclyl-carboxamides | Pim Kinases (Pim-1, Pim-2, Pim-3) | Oncology | Inhibition of kinase activity (some with IC50 < 1 µM) |

| Cystothiazoles | NADH oxidase (cytochrome bc1 complex) | Oncology, Infectious Disease | Cytotoxicity against cancer cell lines, Antifungal activity |

Signaling Pathways Modulated by Derived Pim Kinase Inhibitors

The final products synthesized from 2-isopropylthiazole-4-carboxylic acid, particularly the Pim kinase inhibitors, modulate critical intracellular signaling pathways involved in cancer progression. Pim kinases phosphorylate a range of downstream targets that promote cell survival and proliferation. By inhibiting Pim kinases, these compounds can induce apoptosis and halt the cell cycle.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation are typically found within the specific patents and research articles that utilize 2-isopropylthiazole-4-carboxylic acid as an intermediate. For instance, the synthesis of pyrazol-4-yl-heterocyclyl-carboxamide based Pim kinase inhibitors generally involves standard amide coupling reactions.

General Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: 2-Isopropylthiazole-4-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., HATU, HOBt/EDC) or a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is added, and the mixture is stirred at room temperature to form the activated intermediate.

-

Coupling Reaction: The respective amine derivative, dissolved in a suitable solvent, is added to the activated carboxylic acid derivative, often in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA).

-

Work-up and Purification: The reaction mixture is typically quenched with water or a mild aqueous acid/base. The product is extracted into an organic solvent, dried, and purified using column chromatography or recrystallization.

Pim Kinase Inhibition Assay (General Procedure):

Biochemical assays to determine the inhibitory activity of the final compounds against Pim kinases are often performed using a variety of formats, including fluorescence polarization, TR-FRET, or radiometric assays.

-

Assay Components: The assay typically includes the recombinant Pim kinase enzyme, a specific peptide substrate, ATP (often radiolabeled for radiometric assays), and the test compound at varying concentrations.

-

Incubation: The components are mixed in an appropriate assay buffer and incubated at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified. For fluorescence-based assays, this may involve the use of a phosphorylation-specific antibody.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Conclusion

Technical Guide: Safety and Handling of 2-Isopropylthiazole-4-carboxylic Acid and Its Analogs

Section 1: Chemical Identification

This section provides the available chemical identification data for 2-Isopropylthiazole-4-carboxylic acid.

| Identifier | Value | Source |

| Chemical Name | 2-Isopropyl-1,3-thiazole-4-carboxylic acid | [1] |

| CAS Number | 234445-61-5 | [1] |

| Molecular Formula | C7H9NO2S | Inferred |

| Synonyms | Not Available |

Section 2: Hazard Identification and Classification

As no specific hazard data is available for the target compound, the following information is collated from safety data for analogous thiazole carboxylic acids.

Analog Compound: 5-Thiazolecarboxylic acid, 2-ethyl-

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

-

Precautionary Statements: [2]

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

Response: IF SWALLOWED: Call a poison center or doctor if you feel unwell (P301+P312). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing (P304+P340). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If skin irritation occurs: Get medical advice/attention (P332+P313). If eye irritation persists: Get medical advice/attention (P337+P313).

-

Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405).

-

Disposal: Dispose of contents/container to an approved waste disposal plant (P501).

-

Analog Compound: Thiazole-4-carboxylic acid

-

Hazard Statement: May cause an allergic skin reaction (H317).[3]

-

Precautionary Statements: [3]

-

Prevention: Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

Response: IF ON SKIN: Wash with plenty of soap and water (P302+P352). Immediately call a POISON CENTER or doctor/physician (P310).

-

Section 3: Physical and Chemical Properties

The following table summarizes available physical and chemical data for 2-Isopropylthiazole-4-carboxylic acid and its analogs.

| Property | 2-Isopropylthiazole-4-carboxylic acid | 4-Isopropylthiazole-2-carboxylic acid | 2-Amino-4-isopropylthiazole-5-carboxylic acid | Thiazole-4-carboxylic acid |

| Molecular Weight | 171.22 g/mol (inferred) | 171.22 g/mol | 186.23 g/mol [4] | 129.14 g/mol |

| CAS Number | 234445-61-5[1] | 300831-06-5[5] | 1267628-47-6[4] | 3973-08-8 |

| Melting Point | Not Available | Not Available | Not Available | 195-199 °C |

| Form | Not Available | Not Available | Not Available | Solid |

Section 4: Experimental Protocols

Detailed experimental protocols for determining the safety profile of a novel chemical entity like 2-Isopropylthiazole-4-carboxylic acid would typically follow established international guidelines.

Acute Oral Toxicity (OECD Guideline 423):

-

Objective: To determine the acute oral toxicity of the substance.

-

Methodology: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of fasted animals. Observations for effects and mortality are made for at least 14 days. The outcome of one step determines the dose for the next step.

-

Endpoint: The acute toxic class and an estimate of the LD50 are determined.

Skin Irritation/Corrosion (OECD Guideline 439):

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: The substance is applied to the skin of a test animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Endpoint: The substance is classified as irritating or corrosive based on the severity and persistence of the observed skin reactions.

Eye Irritation/Corrosion (OECD Guideline 405):

-

Objective: To evaluate the potential of a substance to cause serious eye damage or irritation.

-

Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye remains untreated as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.

-

Endpoint: The substance is classified based on the nature and severity of the ocular lesions observed.

Visualizations

First Aid Measures Workflow

Caption: General workflow for first aid measures following chemical exposure.

Spill Response Protocol

Caption: Decision-making process for handling chemical spills.

Section 5: Handling and Storage

Based on general practices for thiazole carboxylic acids, the following handling and storage procedures are recommended.

-

Handling: Use in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[3] Avoid ingestion and inhalation.[3] Minimize dust generation and accumulation.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly-closed container.[2] Keep in a cool, dry, well-ventilated area away from incompatible substances.[2]

Section 6: Toxicological Information

No specific toxicological data for 2-Isopropylthiazole-4-carboxylic acid has been found. The toxicological properties have not been thoroughly investigated.[3] Researchers should handle this compound with the assumption that it may be harmful.

Section 7: Ecological Information

No ecotoxicological data is available for 2-Isopropylthiazole-4-carboxylic acid. It is advised to prevent its release into the environment.

Section 8: Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. The substance should be treated as hazardous waste.

References

Unlocking the Potential of 2-Isopropylthiazole-4-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the potential research applications of 2-Isopropylthiazole-4-carboxylic acid and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document synthesizes existing data on structurally similar compounds to forecast the therapeutic and agrochemical potential of this emerging molecule. While direct research on 2-Isopropylthiazole-4-carboxylic acid is limited, the extensive investigation into the broader class of thiazole carboxylic acids provides a strong foundation for future research and development.

Executive Summary

Thiazole-containing compounds are a cornerstone in medicinal and agricultural chemistry, renowned for their diverse biological activities. This guide explores the prospective applications of 2-Isopropylthiazole-4-carboxylic acid by examining the established efficacy of its structural analogs. The primary areas of opportunity for this compound and its derivatives lie in oncology, mycology, and virology. Evidence suggests potent activity as cytotoxic agents against various cancer cell lines, significant antifungal properties against plant pathogens, and inhibitory effects on viral replication. This document details the experimental basis for these potential applications, including quantitative data, established protocols, and elucidated mechanisms of action.

Potential Application in Oncology

The thiazole scaffold is a privileged structure in the design of anticancer agents. Research into various 2-substituted and 4-carboxy-thiazole derivatives has revealed significant cytotoxic activity against a range of human cancer cell lines.

Cytotoxic Activity

Derivatives of thiazole carboxylic acids have demonstrated potent growth-inhibitory effects. The following table summarizes the cytotoxic activities of several key analogs against various cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer (various) | IC50 | Low µM range | [1] |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Human K562 leukemia | IC50 | Comparable to Dasatinib | |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | MCF-7 (Breast), HT-29 (Colon) | IC50 | 20.2 µM, 21.6 µM | |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | - | XO Inhibition (IC50) | 0.57 µM (for 5b) | [2] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on related compounds indicate that they can trigger the intrinsic (mitochondrial) apoptotic pathway.

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

Furthermore, some thiazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G1/S or G2/M phases of the cell cycle.

Experimental Protocol: MTT Cytotoxicity Assay

A common method to assess the cytotoxic potential of a compound is the MTT assay.

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol Details:

-

Cell Seeding: Plate cells (e.g., MCF-7, PC-3, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Potential Application in Agrochemicals

The thiazole ring is a key component in several commercially successful fungicides. Research into thiazole carboxylic acid derivatives has demonstrated their potential as effective agents for controlling plant pathogens.

Antifungal Activity

Derivatives of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid have shown significant inhibitory effects against a range of phytopathogens.

| Compound | Pathogen | Activity Metric | Value | Reference |

| Z1 | Sclerotinia sclerotiorum | EC50 | 0.35 µg/mL | [3] |

| Z10 | Rhizoctonia solani | EC50 | 2.28 µg/mL | [3] |

The activity of compound Z1 against Sclerotinia sclerotiorum is particularly noteworthy, as it is comparable to the commercial fungicide carbendazim.

Antiviral Activity

In addition to antifungal properties, certain thiazole derivatives have exhibited promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).

| Compound Class | Virus | Activity Metric | Value | Reference |

| Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | TMV | In vivo activity | Good at 100 µg/mL |

Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay

This protocol is used to determine the efficacy of a compound in inhibiting the growth of fungal mycelia.

Caption: Workflow for a mycelial growth inhibition assay.

Protocol Details:

-

Medium Preparation: Incorporate the test compound at various concentrations into molten Potato Dextrose Agar (PDA).

-

Inoculation: Place a 5 mm diameter mycelial disc from a fresh culture of the target fungus onto the center of the solidified PDA plates.

-

Incubation: Incubate the plates at 25°C.

-

Measurement: Measure the diameter of the fungal colony daily until the mycelium in the control plate reaches the edge of the plate.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

-

EC50 Determination: Calculate the effective concentration for 50% inhibition (EC50) from the dose-response curve.

Other Potential Research Applications

Enzyme Inhibition

Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout. This suggests that 2-Isopropylthiazole-4-carboxylic acid derivatives could be explored for the treatment of hyperuricemia and related conditions. The in vitro xanthine oxidase inhibition assay is a key experiment in this area.[2]

Potential as a Coenzyme

Interestingly, 2-acetylthiazole-4-carboxylic acid, a structurally related compound, has been found to be widely distributed across eukaryotes, archaebacteria, and eubacteria.[4] Its widespread occurrence and reactive carbonyl group have led to the proposal that it may function as a previously undescribed coenzyme.[4] Further investigation into the metabolic role of 2-Isopropylthiazole-4-carboxylic acid and its derivatives could uncover novel biochemical pathways.

Conclusion and Future Directions

The existing body of research on thiazole carboxylic acid derivatives strongly supports the potential of 2-Isopropylthiazole-4-carboxylic acid as a valuable scaffold for the development of new therapeutic and agrochemical agents. The most promising avenues for immediate research include:

-

Synthesis and Screening: A focused effort to synthesize a library of 2-Isopropylthiazole-4-carboxylic acid derivatives and screen them for anticancer, antifungal, and antiviral activities is warranted.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to elucidate the specific signaling pathways involved in their biological effects.

-

Metabolic Stability: Given that the carboxylic acid moiety can influence a compound's pharmacokinetic profile, research into the metabolic stability of 2-Isopropylthiazole-4-carboxylic acid and its potential bioisosteres would be beneficial.

This technical guide serves as a foundational resource for initiating research into this promising class of molecules. The data and protocols provided herein offer a clear roadmap for academic and industrial laboratories to explore the full potential of 2-Isopropylthiazole-4-carboxylic acid.

References

- 1. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Isopropylthiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 2-Isopropylthiazole-4-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this guide combines empirical data from structurally related compounds with established principles of spectroscopic analysis to present a predicted spectroscopic profile. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development who are working with or synthesizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-Isopropylthiazole-4-carboxylic acid. These predictions are based on the analysis of spectroscopic data from the closely related compound, 2-isopropyl-4-methylthiazole, and the known spectroscopic effects of a carboxylic acid moiety on a thiazole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |

| ~8.30 | Singlet | 1H | Thiazole ring proton (H5) |

| ~3.40 | Septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| ~1.40 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carboxylic acid carbon (-COOH) |

| ~168.0 | Thiazole ring carbon (C2) |

| ~150.0 | Thiazole ring carbon (C4) |

| ~125.0 | Thiazole ring carbon (C5) |

| ~34.0 | Isopropyl methine carbon (-CH(CH₃)₂) |

| ~23.0 | Isopropyl methyl carbons (-CH(CH₃)₂) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 171.03 | [M]⁺ (Molecular Ion) |

| 156.01 | [M - CH₃]⁺ |

| 128.01 | [M - C₃H₇]⁺ |

| 126.02 | [M - COOH]⁺ |

| 99.01 | [M - C₃H₇ - HCN]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2970-2870 | Medium | C-H stretch (Isopropyl) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1580 | Medium | C=N stretch (Thiazole ring) |

| ~1460 | Medium | C-H bend (Isopropyl) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic acid dimer) |

Experimental Protocols

General Synthetic Protocol:

-

Thioamide Formation: Isobutyramide is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane under reflux to yield isothiobutyramide.

-

Hantzsch Thiazole Synthesis: The resulting isothiobutyramide is then reacted with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate) in a solvent such as ethanol. The reaction mixture is typically heated under reflux.

-

Hydrolysis: The resulting ethyl 2-isopropylthiazole-4-carboxylate is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.

-

Purification: The crude 2-Isopropylthiazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 2-Isopropylthiazole-4-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Thiazole Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a foundational scaffold in a vast array of pharmacologically active molecules.[1][2][3] Its unique electronic structure and versatile reactivity have made it a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs for treating a wide range of conditions, including cancer, microbial infections, and inflammation.[4] This guide provides a detailed overview of the core physical and chemical properties of thiazole and its derivatives, outlines common experimental protocols for their synthesis and characterization, and visualizes key reaction pathways and mechanisms of action.

Core Physical Properties of Thiazole

The parent thiazole molecule is a pale yellow liquid with a pyridine-like odor.[3][5][6] Its physical characteristics are influenced by the heteroatoms in the ring, which impart a significant dipole moment and determine its solubility and reactivity.[4] The key physical properties of the unsubstituted thiazole ring are summarized below, providing a baseline for understanding its derivatives.

| Property | Value | References |

| Molecular Formula | C₃H₃NS | [5][6] |

| Molar Mass | 85.12 g·mol⁻¹ | [6] |

| Appearance | Pale yellow liquid | [5][6] |

| Boiling Point | 116-118 °C | [5][6][7] |

| Melting Point | -33 °C | [7] |

| Density | ~1.2 g/mL at 25 °C | [5][7] |

| pKa (of conjugate acid) | 2.5 | [5][6] |

| Dipole Moment (µ) | 1.61 D | [4][5] |

| Solubility | Sparingly soluble in water; soluble in alcohol and ether.[1][3][5] | |

| LogP | 0.44 | [7][8] |

Core Chemical Properties and Reactivity

The chemical behavior of the thiazole ring is defined by its aromaticity and the distinct electronic nature of each position on the ring.

Aromaticity

The thiazole ring is aromatic, satisfying Hückel's rule with 6 π electrons delocalized across the five-membered ring.[3][5] The delocalization of a lone pair of electrons from the sulfur atom is crucial for completing the aromatic sextet.[3][5] This aromatic character is evidenced by its thermodynamic stability and specific spectral properties, such as the chemical shifts of its ring protons in ¹H NMR spectra (ranging from 7.27 to 8.77 ppm), which indicate a strong diamagnetic ring current.[6]

Reactivity of Ring Positions

The presence of both an electron-donating sulfur atom and an electron-accepting imine (-C=N-) group creates a unique reactivity profile.[4]

-

C2 Position: The proton at the C2 position is notably acidic due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms.[9] This makes it susceptible to deprotonation by strong bases, such as organolithium compounds, to form a nucleophilic ylide intermediate, which is a key step in many synthetic transformations.[6]

-

C4 and C5 Positions: The C5 position is the primary site for electrophilic substitution, driven by the electron-donating nature of the sulfur atom.[6] The C4 position can also undergo electrophilic attack, though it is generally less reactive than C5.

-

Nitrogen Atom (N3): The nitrogen atom acts as a weak base (pKa of the conjugate acid is 2.5), being significantly less basic than imidazole (pKa ≈ 7).[6]

Caption: Reactivity map of the thiazole nucleus.

Common Chemical Reactions

-

Nucleophilic Substitution: This reaction preferentially occurs at the C2 position, especially if it bears a good leaving group like a halogen. For instance, 2-aminothiazole can be converted to 2-bromothiazole via a diazonium salt intermediate.[5]

-

Dimerization: Palladium-catalyzed dimerization of 2-halothiazoles can produce 2,2'-bisthiazoles, which are important ligands and synthetic intermediates.[5]

-

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions with alkynes, which typically proceed at high temperatures and result in the formation of a pyridine ring after the extrusion of sulfur.[6]

Experimental Protocols

The synthesis of thiazole derivatives is a cornerstone of medicinal chemistry. The Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods.

General Protocol: Hantzsch Thiazole Synthesis

This method involves the condensation reaction between an α-haloketone (or α-haloaldehyde) and a thioamide.[1][9]

Objective: To synthesize a 2,4-disubstituted thiazole derivative.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thioacetamide) or Thiourea

-

Solvent (e.g., Ethanol, reflux)

-

Base (optional, e.g., sodium acetate)

Procedure:

-

Reaction Setup: Dissolve the thioamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: Add the α-haloketone (1 equivalent) to the solution. If a base is used, it is added at this stage.

-

Reaction: The mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure.

-

Isolation and Purification: The resulting crude product is typically isolated by filtration if it precipitates, or by extraction after adding water. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Characterization: The structure of the synthesized thiazole derivative is confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the proton and carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Caption: Workflow for Hantzsch thiazole synthesis.

Example Modern Synthesis Protocol

A recent protocol describes the synthesis of novel thiazole derivatives in a two-step process.[10]

-

Step 1 (Condensation): An aldehyde is condensed with hydrazinecarbothioamide to afford the corresponding benzylidenehydrazine-1-carbothioamide intermediate.[10]

-

Step 2 (Cyclization): The intermediate from Step 1 undergoes a nucleophilic substitution and cyclization reaction with a 2-bromo-1-phenylethan-1-one in refluxing ethanol with a base (e.g., sodium acetate) to yield the final thiazole derivative.[10]

Role in Signaling Pathways: Kinase Inhibition